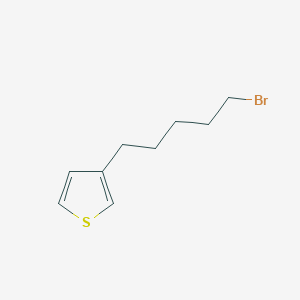

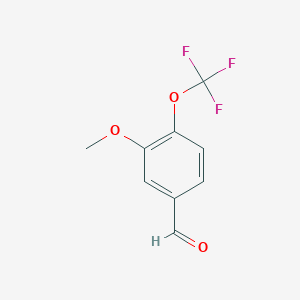

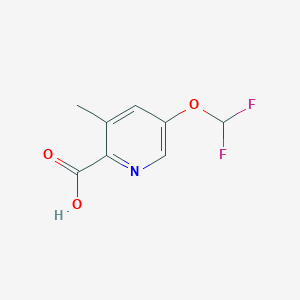

![molecular formula C7H8O2S B3186666 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 126235-11-8](/img/structure/B3186666.png)

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

概要

説明

“2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine” is a chemical compound that has been used in the synthesis of electrochromic polymers . It is a derivative of 3,4-ethylenedioxythiophene (EDOT) with symmetric dimethyl pendant groups . The polymer film displays reversible electrochromism switching between blue neutral state and transmissive sky blue oxidized state .

Synthesis Analysis

The compound can be synthesized through electrochemical polymerization in 0.1 M LiClO4/ACN electrolyte . Another method involves reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol via transesterification .Chemical Reactions Analysis

The compound exhibits promising electrochromic nature and displays a blue neutral state and a transmissive sky blue oxidized state . This change in optical properties can occur when the material is electrochemically oxidized (loss of electrons) or reduced (gain of electrons) .Safety And Hazards

The safety data sheet for a related compound, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

特性

CAS番号 |

126235-11-8 |

|---|---|

製品名 |

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |

分子式 |

C7H8O2S |

分子量 |

156.2 g/mol |

IUPAC名 |

3-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |

InChI |

InChI=1S/C7H8O2S/c1-5-2-8-6-3-10-4-7(6)9-5/h3-5H,2H2,1H3 |

InChIキー |

MXLYDTCSOHXFFA-UHFFFAOYSA-N |

SMILES |

CC1COC2=CSC=C2O1 |

正規SMILES |

CC1COC2=CSC=C2O1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

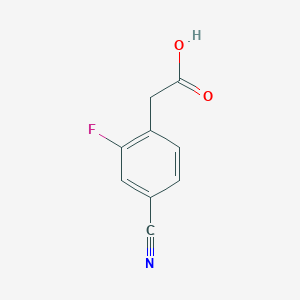

![5-[(Dimethylamino)methyl]-3-(1-methyl-1H-indol-3-YL)-1,2,4-oxadiazole hydrochloride](/img/structure/B3186584.png)

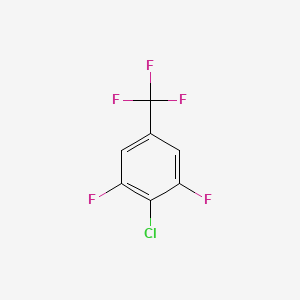

![(3R)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B3186601.png)

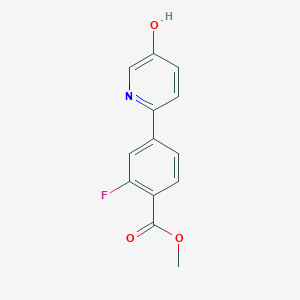

![(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3186679.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3186692.png)